molecular formula C6H3BrIN3 B1144038 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine CAS No. 1305208-17-6

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

Cat. No. B1144038
M. Wt: 323.919
InChI Key: QYKRPCLDVYDBLC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives often involves systematic approaches including condensation reactions, halogenation, and alkylation. A notable example includes the development of novel 6-bromo-imidazo[4,5-b]pyridine derivatives through condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes in the presence of molecular iodine, followed by alkylation reactions (Jabri et al., 2023). This process highlights the versatility and reactivity of the bromo and iodo substituents in facilitating diverse synthetic routes.

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and DFT calculations. These compounds exhibit interesting intermolecular interactions and conformations. For instance, studies have detailed the formation of hydrogen-bonded dimers and chains of rings through N-H...N and C-H...π interactions, contributing to the stability and packing of these molecules in the solid state (Quiroga et al., 2010).

Chemical Reactions and Properties

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine and its derivatives engage in a wide range of chemical reactions, including nucleophilic substitutions, coupling reactions, and cyclization processes. These reactions are pivotal for the construction of complex molecular architectures and for the modification of the compound to enhance its properties for various applications. The presence of bromo and iodo groups facilitates versatile functionalization strategies (Variya et al., 2019).

Scientific Research Applications

  • Scientific Field: Synthetic Chemistry

    • Application Summary : 1H-pyrazolo[3,4-b]pyridine derivatives are synthesized using various strategies .
    • Methods of Application : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
    • Results or Outcomes : The advantages and drawbacks of each synthesis method are considered .
  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrazolo[3,4-b]pyridine derivatives are used as TRK inhibitors .
    • Methods of Application : Based on scaffold hopping and computer-aid drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
    • Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .
  • Scientific Field: Synthetic Chemistry
    • Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Results or Outcomes : The advantages and drawbacks of each synthesis method are considered .
  • Scientific Field: Synthetic Chemistry
    • Application Summary : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
    • Methods of Application : This review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole .
    • Results or Outcomes : The advantages and drawbacks of each synthesis method are considered .

Safety And Hazards

This compound is classified under GHS07 for safety . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrIN3/c7-3-1-4-5(9-2-3)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKRPCLDVYDBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(NN=C21)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718764
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine

CAS RN

1305208-17-6
Record name 6-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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